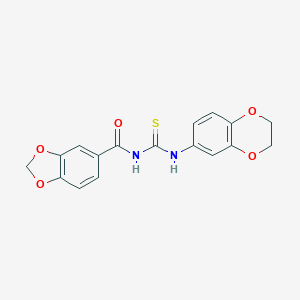![molecular formula C18H12BrF2NO2 B278370 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide](/img/structure/B278370.png)
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide, also known as BDF-589, is a novel anticancer agent that has gained attention in recent years due to its potential as a therapeutic agent for various types of cancer. BDF-589 is a synthetic compound that belongs to the class of naphthoquinone derivatives.
作用机制
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer progression. It inhibits the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of cell survival, proliferation, and inflammation. 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide also inhibits the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. Additionally, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide induces the expression of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and survivin, while promoting the expression of pro-apoptotic proteins such as Bax and caspases. Furthermore, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
实验室实验的优点和局限性
One of the advantages of using 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, the use of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide in lab experiments is limited by its low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been found to induce cytotoxicity in normal cells at high doses, which may limit its clinical application.
未来方向
Future research on 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide should focus on improving its pharmacokinetic properties and reducing its toxicity to normal cells. Moreover, the combination of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide with other anticancer agents should be explored to enhance its therapeutic efficacy. Additionally, the molecular mechanisms underlying the anticancer effects of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide should be further elucidated to identify new targets for cancer therapy.
Conclusion:
In conclusion, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide is a promising anticancer agent that has shown potent anticancer activity in various cancer cell lines. Its mechanism of action involves the inhibition of multiple signaling pathways involved in cancer progression. 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has the potential to be used as a therapeutic agent for various types of cancer, either alone or in combination with other anticancer agents. Further research is needed to fully understand the molecular mechanisms underlying its anticancer effects and to improve its pharmacokinetic properties.
合成方法
The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide.
科学研究应用
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. Moreover, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment.
属性
产品名称 |
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide |
|---|---|
分子式 |
C18H12BrF2NO2 |
分子量 |
392.2 g/mol |
IUPAC 名称 |
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H12BrF2NO2/c19-14-8-4-5-11-12(14)6-3-7-13(11)17(23)22-15-9-1-2-10-16(15)24-18(20)21/h1-10,18H,(H,22,23) |
InChI 键 |
NMCWVHMMLVAFCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)

![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)